6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration and purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted tetrahydroisoquinolines .
Scientific Research Applications
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for treating various diseases, including neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl group contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine, methyl, and nitro substituents, resulting in different biological activities and chemical properties.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl and nitro groups, leading to variations in reactivity and biological effects.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and methyl groups, affecting its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (6F2M7NTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 6F2M7NTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8FN2O3
- Molecular Weight : 210.16 g/mol
- CAS Number : 1049873-83-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The compound has shown significant activity against various cancer cell lines. For instance:
- In vitro Studies : In tests against human cancer cell lines such as HL60 and HCT116, 6F2M7NTHIQ demonstrated potent cytotoxicity with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
HL60 | 0.0083 |
HCT116 | 0.0013 |
The mechanism by which 6F2M7NTHIQ exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : It selectively inhibits several kinases associated with cancer proliferation and survival, including CDK2 and MEK1 .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Beyond its anticancer properties, 6F2M7NTHIQ has also been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Antitumor Activity
In a study published in RSC Advances, researchers evaluated various tetrahydroisoquinoline derivatives, including 6F2M7NTHIQ. The findings indicated that compounds with similar structures exhibited significant antitumor activity through various mechanisms, including inhibition of tumor growth and metastasis .
Pharmacological Evaluation
A pharmacological evaluation highlighted that 6F2M7NTHIQ showed promising results in animal models for tumor growth inhibition without significant toxicity at therapeutic doses. This suggests a favorable therapeutic index for further development .
Properties
Molecular Formula |
C10H11FN2O2 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11FN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI Key |
DQQGBICSURARCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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